molecular formula C14H15N3O2 B149263 4-(Diazomethyl)-7-(diethylamino)coumarin CAS No. 88861-43-2

4-(Diazomethyl)-7-(diethylamino)coumarin

Cat. No. B149263
CAS RN: 88861-43-2
M. Wt: 257.29 g/mol
InChI Key: BPJREJZJPCLZIP-UHFFFAOYSA-N
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Description

Coumarin is a highly promising pharmacophore for the development of novel anticancer drugs . It’s a 2H-chromen-2-one oxa-heterocycle that has been extensively studied due to its occurrence in many biologically active compounds . The ubiquity of coumarin is most likely due to its chemical structure flat, aromatic, and lipophilic with a lactone group that allows for binding to diverse targets through hydrophobic, π–π stacking, hydrogen bonds, and dipole-dipole interactions .


Synthesis Analysis

Coumarin synthesis involves the efficient assembly of a series of phenol-derived propiolates and their Au (I)-catalyzed cyclization (intramolecular hydroarylation) to give the corresponding coumarins . The reaction is conducted with a strong Brønstedt acid such as methanesulfonic acid or a Lewis acid such as AlCl3 .


Molecular Structure Analysis

The molecular structure of coumarin derivatives is influenced by the presence of an amino group and enamine carbon, which enhances their chemical reactivity . The presence of a strong intramolecular hydrogen bond has been confirmed .


Chemical Reactions Analysis

The reactions of coumarin with hydroxyl radical in the environment have been studied using quantum chemical methods . The reaction steps were modeled by considering the fundamental radical reactions of phenolic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are influenced by the polarity of the environment . The transition energy barrier between the fluorescent state and TICT state increases with decreasing solvent polarity, leading to an increase in the fluorescence quantum yield .

Scientific Research Applications

Fluorescent Labeling Reagents The compound has shown potential in introducing fluorophores into acidic substances. Its derivatives, especially those with 7-methoxy and 7-acetyloxy substituents, have been found useful as fluorogenic reagents for carboxylic acids (Ito & Maruyama, 1983).

Study of Photoreactions 7-Diethylamino-4-methyl coumarin derivatives, including 4-(Diazomethyl)-7-(diethylamino)coumarin, have been studied for their photoreactions. These studies provide insights into the generation of radical species and cation triplet diradicals during photolysis, contributing to the understanding of coumarin photophysics (Takano & Abe, 2022).

Optoelectronic Properties The compound has been used in studying dye aggregation and complex formation, particularly in the context of its optoelectronic properties. This research is relevant for applications in laser dyes and biomedical inhibitors (Liu et al., 2014).

Nonlinear Optical Properties Coumarin derivatives, including those with 7-(diethylamino) substitution, have been explored for their linear and nonlinear optical properties. These studies are crucial in the development of materials for photonic and optoelectronic applications (Tathe & Sekar, 2016).

Synthesis and Photoluminescence 4-(Diazomethyl)-7-(diethylamino)coumarin has been used in the synthesis of coumarin derivatives with applications in photoluminescence. These studies are significant in the field of fluorescence and photonics (Wang et al., 2015).

Fluorescent Labeling in Chromatography The compound has been synthesized as a fluorescent labeling reagent for hydroxyl and carboxyl compounds, particularly in high-performance liquid chromatography, demonstrating its versatility in analytical chemistry (Takadate et al., 1982).

Anti-Mitotic Potential in Cancer Research A derivative of 4-(Diazomethyl)-7-(diethylamino)coumarin showed anti-mitotic potential in drug-resistant human gastric cancer cells. This highlights its potential application in the development of new treatments for drug-resistant cancers (Kim et al., 2012).

Synthesis of Photosensitizers and Fluorescent Labels The compound has been used as an intermediate in the synthesis of organic photosensitizers for photovoltaic devices and fluorescent labels for biomolecules, indicating its significance in renewable energy and biomedical research (Martins et al., 2020).

Future Directions

Future research could focus on the development of novel coumarin-based dye sensitizers with improved properties for use in Grätzel solar cells . Additionally, the site-dependent substituent(s) could be an effective route to modulate the fluorescence properties for such compact, engineerable, and versatile chemosensors .

properties

IUPAC Name

4-(diazomethyl)-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-17(4-2)11-5-6-12-10(9-16-15)7-14(18)19-13(12)8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJREJZJPCLZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diazomethyl)-7-(diethylamino)coumarin

CAS RN

88861-43-2
Record name 4-(Diazomethyl)-7-(diethylamino)coumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088861432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
V Hagen, S Frings, B Wiesner, S Helm… - …, 2003 - Wiley Online Library
[7‐(Dimethylamino)coumarin‐4‐yl]methyl (DMACM) and [7‐(diethylamino)coumarin‐4‐yl]methyl (DEACM) esters of 8bromoadenosine 3′,5′‐cyclic monophosphate (8‐Br‐cAMP) and …
T Eckardt, V Hagen, B Schade, R Schmidt… - The Journal of …, 2002 - ACS Publications
A series of axial and equatorial diastereomers of (coumarin-4-yl)methyl-caged adenosine cyclic 3‘,5‘-monophosphates (cAMPs), 1−6, having methoxy, dialkylamino, or no substituent in …
Number of citations: 188 pubs.acs.org
JM Argüello, JH Kaplan - … : Structure Mechanism, Hormonal Control and its …, 1993 - Springer
The chemical modification of purified renal Na + /K + -ATPase with the fluorescent carboxyl-selective reagent, 4-(diazomethyl)-7-(diethylamino)-coumarin (DEAC), results in enzyme …
Number of citations: 1 link.springer.com
JM Argüello, JH Kaplan - … , Hormonal Control, and Its Role in …, 1994 - books.google.com
The chemical modification of purified renal Nat/K+-ATPase with the fluorescent carboxyl-selective reagent, 4-(diazomethyl)-7-(diethylamino)-coumarin (DEAC), results in enzyme …
Number of citations: 0 books.google.com
JM Argüello, JH Kaplan - The Sodium Pump: Recent …, 1991 - books.google.com
In this work chemical modification has been used to try to identify amino acids involved in the interaction of the Na, K-ATPase with Na+ and/or K+ ions. One hypothesis is that carboxyl …
Number of citations: 1 books.google.com
JM Argüello, JH Kaplan - Journal of Biological Chemistry, 1994 - Elsevier
Incubation of purified renal Na,K-ATPase with the fluorescent carboxyl-selective reagent, 4-(diazomethyl)-7-(diethylamino)- coumarin (DEAC), results in enzyme inactivation via …
Number of citations: 98 www.sciencedirect.com
JM Arguello, JH Kaplan - Journal of Biological Chemistry, 1991 - ASBMB
Treatment of isolated canine renal Na,K-ATPase with a stable diazomethane analog, 4-(diazomethyl)-7-(diethylamino)-coumarin (DEAC), results in enzyme inactivation. The inactivation …
Number of citations: 66 www.jbc.org
D Geißler, W Kresse, B Wiesner, J Bendig… - …, 2003 - Wiley Online Library
The development of new photocleavable adenosine nucleotides based on the photochemistry of [7‐(dimethylamino)coumarin‐4‐yl]methyl (DMACM) esters is described. The …
R Goldshleger, DM Tal, J Moorman… - Proceedings of the …, 1992 - National Acad Sciences
We have investigated the role, number, and identity of glutamate (or aspartate) residues involved in cation occlusion on Na+, K(+)-ATPase, using the carboxyl reagent N,N'-…
Number of citations: 89 www.pnas.org
JH Kaplan, JM Argüello, GCR Ellis-Davies… - The Sodium Pump …, 1994 - Springer
During the transport cycle of the sodium pump, monovalent cations are somehow smuggled through the low dielectric medium of the plasma membrane as Na + ions are expelled from …
Number of citations: 1 link.springer.com

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